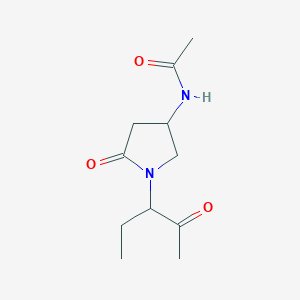

N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide

Description

Properties

CAS No. |

925246-46-4 |

|---|---|

Molecular Formula |

C11H18N2O3 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

N-[5-oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl]acetamide |

InChI |

InChI=1S/C11H18N2O3/c1-4-10(7(2)14)13-6-9(5-11(13)16)12-8(3)15/h9-10H,4-6H2,1-3H3,(H,12,15) |

InChI Key |

FTLGZGPPYIUWSI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)C)N1CC(CC1=O)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Pyrrolidinone Core Formation

The 5-oxopyrrolidine ring is typically synthesized via cyclization reactions involving amino acids or their derivatives. For example, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have been prepared by reacting N-(4-aminophenyl)acetamide with itaconic acid under reflux in water, leading to ring closure and formation of the pyrrolidinone core.

Acetamide Group Formation

The acetamide moiety is introduced by acetylation of the amino group on the pyrrolidin-3-yl ring. This can be achieved by reacting the free amine with acetic anhydride or acetyl chloride under controlled conditions. The presence of the acetamide group is crucial for biological activity and stability of the compound.

Representative Synthetic Procedure

A typical synthetic route based on literature protocols is as follows:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1. Cyclization | N-(4-aminophenyl)acetamide + itaconic acid, reflux in water | Formation of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 70-85 |

| 2. Esterification | Methanol + catalytic H2SO4 | Conversion to methyl ester intermediate | 90-95 |

| 3. Hydrazinolysis | Hydrazine hydrate, reflux | Formation of acid hydrazide intermediate | 80-90 |

| 4. Condensation | Aromatic aldehyde or diketone + acid catalyst (HCl or AcOH) | Formation of hydrazones or substituted pyrrole/pyrazole derivatives | 38-98 |

| 5. Acetylation | Acetic anhydride or acetyl chloride | Introduction of acetamide group | 85-95 |

This sequence allows for the preparation of various derivatives, including the target compound with the 2-oxopentan-3-yl substituent.

Analytical and Purification Techniques

- Drying and Filtration: After each reaction step, drying agents such as MgSO4 are used to remove moisture, followed by filtration and concentration under reduced pressure.

- Chromatography: Purification is typically achieved by column chromatography or recrystallization to isolate the pure compound.

- Spectroscopic Characterization: The structure and purity are confirmed by ^1H NMR, ^13C NMR, and HRMS. For example, characteristic NMR signals for the pyrazole or pyrrole rings and acetamide methyl protons are used to confirm successful synthesis.

Research Findings and Optimization Notes

- The choice of acid catalyst (HCl vs. AcOH) influences the formation of pyrazole vs. pyrrole derivatives, which is relevant for tailoring the substituent on the pyrrolidinone ring.

- Hydrazinolysis and subsequent condensation steps are critical for introducing functional groups that modulate biological activity.

- The acetylation step is generally high-yielding and straightforward but requires careful control to avoid over-acetylation or side reactions.

- Reaction times and temperatures are optimized to maximize yield and purity, with reflux conditions commonly employed for cyclization and condensation steps.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Outcome | Yield Range (%) |

|---|---|---|---|---|

| Cyclization to pyrrolidinone | N-(4-aminophenyl)acetamide + itaconic acid | Reflux in water | 5-oxopyrrolidine core | 70-85 |

| Esterification | Methanol + H2SO4 (catalytic) | Room temp to reflux | Methyl ester intermediate | 90-95 |

| Hydrazinolysis | Hydrazine hydrate | Reflux | Acid hydrazide intermediate | 80-90 |

| Condensation with diketones/aldehydes | Aromatic aldehyde or diketone + acid catalyst | Reflux in propan-2-ol | Hydrazones, pyrrole, or pyrazole derivatives | 38-98 |

| Acetylation | Acetic anhydride or acetyl chloride | Room temp | Acetamide formation | 85-95 |

Chemical Reactions Analysis

Types of Reactions

N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the carbonyl groups to alcohols.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various physiological responses.

Comparison with Similar Compounds

Key Observations :

- Pyrrolidinone Derivatives: The target compound and 1-methyl-5-oxopyrrolidine-3-carboxylic acid share the 5-oxo-pyrrolidine core. However, the latter’s carboxylic acid group (vs. acetamide) reduces lipophilicity and increases hydrogen-bond donor capacity.

- Acetamide Variants: Pyridine-containing analogs like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide prioritize aromatic interactions, whereas the target compound’s aliphatic 2-oxopentan-3-yl group may enhance membrane permeability.

Bioactivity and Binding Interactions

While direct bioactivity data for the target compound are unavailable, insights can be inferred from related molecules:

- Pyridine-Acetamide Inhibitors: SARS-CoV-2 main protease inhibitors (e.g., 5RGX, 5RH3) exhibit binding affinities < −22 kcal/mol due to pyridine interactions with HIS163 and acetamide H-bonding with ASN142/GLY143.

Hypothetical Advantages of Target Compound :

- The 2-oxopentan-3-yl chain could stabilize hydrophobic interactions in enzyme pockets.

- The acetamide group may mimic pyridine-based H-bonding patterns observed in ligands .

Biological Activity

N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 226.27 g/mol. Its structure includes a pyrrolidine ring with an acetamide moiety, contributing to its biological properties. The compound is classified as an oxopyrrolidine derivative, which has been shown to exhibit significant biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the pyrrolidine ring followed by the introduction of the acetamide group. Detailed protocols can be found in various chemical synthesis literature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxopyrrolidine derivatives, including this compound. Research conducted on A549 human lung adenocarcinoma cells demonstrated that compounds similar to this exhibited structure-dependent cytotoxicity. For instance:

| Compound | Viability Reduction (%) | Comparison |

|---|---|---|

| N-(5-Oxo...) | 66% (at 100 µM) | More potent than control (cisplatin) |

The mechanism behind this activity often involves apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies indicate that derivatives in this class can inhibit growth in strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes some key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 7.8 | High |

| Escherichia coli | 15.6 | Moderate |

These results suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.

Case Studies

- Anticancer Study on A549 Cells : In vitro studies assessed the cytotoxic effects of various derivatives on A549 cells compared to standard chemotherapeutics like cisplatin. The results indicated that certain structural modifications enhanced anticancer efficacy while minimizing toxicity to non-cancerous cells.

- Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial activity against clinically relevant strains, focusing on those resistant to conventional treatments. The findings supported the hypothesis that modifications in the acetamide structure could lead to improved potency against resistant bacteria.

Q & A

What synthetic methodologies are recommended for preparing N-(5-Oxo-1-(2-oxopentan-3-yl)pyrrolidin-3-yl)acetamide, and how can reaction conditions be optimized for higher yields?

Level: Basic

Methodological Answer:

The synthesis involves multi-step procedures, typically starting with pyrrolidinone intermediates. Key steps include:

- Amide coupling : Reacting a pyrrolidin-3-ylamine derivative with activated carbonyl compounds (e.g., acetic anhydride) under basic conditions (e.g., DIPEA) .

- Substitution reactions : Introducing the 2-oxopentan-3-yl group via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (as in ) can reduce reaction times and improve regioselectivity .

- Optimization strategies :

- Catalysts : Use of potassium carbonate or DIPEA in polar aprotic solvents (DMF, DMSO) enhances reaction efficiency .

- Temperature : Elevated temperatures (e.g., 120°C in DMSO) improve reaction rates but require pressure-tolerant setups .

- Purification : Prep-LCMS or column chromatography ensures high purity (>95%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.